7-Chloro-4H-chromen-4-one

Beschreibung

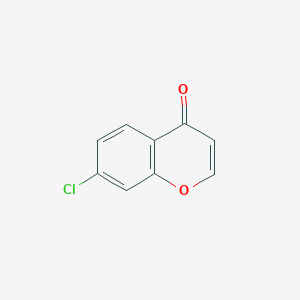

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chlorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQABSXUHNBEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434847 | |

| Record name | 7-chloro-4h-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101860-74-6 | |

| Record name | 7-chloro-4h-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 7-Chloro-4H-chromen-4-one: A Technical Guide

Introduction

7-Chloro-4H-chromen-4-one is a halogenated derivative of the chromone scaffold, a core structure found in many natural products and pharmacologically active compounds. The substitution pattern on the chromone ring system significantly influences its chemical properties and biological activity. A thorough spectroscopic characterization is paramount for unambiguous structure elucidation, purity assessment, and for providing a foundational dataset for further research and development.

This technical guide, intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 7-chloro-4H-1-benzopyran-4-one, and its empirical formula C₉H₅ClO₂ (Molecular Weight: 180.59 g/mol ), dictates the expected spectroscopic features. The molecule comprises a bicyclic system: a benzene ring fused to a γ-pyrone ring, with a chlorine atom substituted at the C7 position. This architecture gives rise to distinct signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for assigning the positions of all protons and carbons.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is critical for accurate analysis.

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Ensure complete dissolution, using gentle vortexing if necessary.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A wider spectral width (~220 ppm) is necessary.

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five protons on the chromone ring system.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-2 | 8.0 - 8.2 | d | ~6.0 |

| H-3 | 6.2 - 6.4 | d | ~6.0 |

| H-5 | 8.1 - 8.3 | d | ~8.5 |

| H-6 | 7.4 - 7.6 | dd | ~8.5, ~2.0 |

| H-8 | 7.6 - 7.8 | d | ~2.0 |

Interpretation:

-

H-2 and H-3: These protons on the γ-pyrone ring form a simple doublet of doublets system due to their vicinal coupling. The electron-withdrawing effect of the adjacent carbonyl group and the ring oxygen deshields H-2 more significantly than H-3.

-

Aromatic Protons (H-5, H-6, H-8): The protons on the benzene ring exhibit a coupling pattern characteristic of a 1,2,4-trisubstituted system.

-

H-5 is deshielded by the anisotropic effect of the nearby carbonyl group and appears as a doublet due to coupling with H-6.

-

H-6 appears as a doublet of doublets, coupling to both H-5 (ortho-coupling) and H-8 (meta-coupling).

-

H-8 is a doublet due to the smaller meta-coupling with H-6. The chlorine at C7 will have a deshielding effect on the adjacent protons, H-6 and H-8.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum should display nine signals, one for each unique carbon atom in the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-2 | 155 - 157 |

| C-3 | 112 - 114 |

| C-4 | 177 - 179 |

| C-4a | 123 - 125 |

| C-5 | 126 - 128 |

| C-6 | 125 - 127 |

| C-7 | 135 - 137 |

| C-8 | 118 - 120 |

| C-8a | 154 - 156 |

Interpretation:

-

C-4 (Carbonyl): The carbonyl carbon is the most deshielded, appearing at the lowest field (~178 ppm).

-

Olefinic and Aromatic Carbons: The remaining sp² hybridized carbons appear in the aromatic/olefinic region of the spectrum. The carbons directly attached to electronegative atoms (oxygen and chlorine) are significantly influenced.

-

C-2 and C-8a , being attached to the ring oxygen, are deshielded.

-

C-7 , bonded to chlorine, will also be deshielded.

-

The quaternary carbons (C-4, C-4a, C-7, C-8a) will typically show weaker signals compared to the protonated carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Scan Range: Typically scanned from 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Caption: Workflow for IR Spectroscopic Analysis.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the aromatic system.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic/Olefinic C-H stretch | Medium |

| 1650 - 1630 | C=O stretch (α,β-unsaturated ketone) | Strong |

| 1600 - 1450 | C=C stretch (aromatic and pyrone ring) | Medium to Strong |

| 1250 - 1000 | C-O-C stretch (aryl ether) | Strong |

| 850 - 750 | C-Cl stretch | Medium |

| 900 - 675 | C-H out-of-plane bending | Strong |

Interpretation:

-

The most characteristic peak will be the strong absorption from the C=O stretch of the γ-pyrone ring. Its position, typically lower than a simple ketone, is indicative of conjugation with the double bond and the aromatic ring.

-

The presence of aromatic C-H stretches above 3000 cm⁻¹ and multiple C=C stretching bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound.

-

A strong band in the 1250-1000 cm⁻¹ region is expected for the aryl-ether C-O-C stretching vibration.

-

The C-Cl stretch is expected in the lower frequency region of the spectrum.

-

The pattern of C-H out-of-plane bending bands in the fingerprint region can provide further confirmation of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Ionization Method:

-

Electron Ionization (EI): This is a common technique that provides detailed fragmentation patterns, useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "softer" ionization techniques that are more likely to show a prominent molecular ion peak, which is useful for confirming the molecular weight.

Instrumental Parameters:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers are commonly used.

-

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Caption: Workflow for Mass Spectrometric Analysis.

Mass Spectral Analysis

The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions.

| m/z (Predicted) | Ion | Comments |

| 180/182 | [M]⁺˙ | Molecular ion peak. The isotopic pattern (approx. 3:1 ratio) is characteristic of a monochlorinated compound. |

| 152/154 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule via retro-Diels-Alder (rDA) fragmentation is a common pathway for chromones. |

| 117 | [M - CO - Cl]⁺ | Subsequent loss of a chlorine radical from the [M - CO]⁺˙ fragment. |

| 125 | [C₇H₅O₂]⁺ | Fragmentation involving the pyrone ring. |

Interpretation:

-

The most diagnostic feature will be the molecular ion peak showing the characteristic isotopic pattern for a single chlorine atom ([M]⁺˙ at m/z 180 and [M+2]⁺˙ at m/z 182 in a roughly 3:1 intensity ratio).

-

A key fragmentation pathway for chromones is the retro-Diels-Alder (rDA) reaction , leading to the loss of carbon monoxide (CO, 28 Da). This would result in a significant peak at m/z 152/154.

-

Further fragmentation of these primary ions will give rise to other smaller fragments, providing a unique fingerprint for the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. The data presented in this guide, including predicted chemical shifts, absorption frequencies, and fragmentation patterns, serve as a crucial reference for scientists working with this compound. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity and successful drug discovery and development endeavors.

References

While specific experimental data for this compound was not found in the searched literature, the interpretations and predictions in this guide are based on established principles of spectroscopic analysis and data from closely related chromone structures. For general methodologies and spectral databases, the following resources are recommended:

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS).[Link]

7-Chloro-4H-chromen-4-one molecular weight and formula

An In-depth Technical Guide to 7-Chloro-4H-chromen-4-one: Properties, Synthesis, and Therapeutic Potential

Introduction

The 4H-chromen-4-one (chromone) scaffold is a bicyclic oxygen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This structural motif is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Chromone derivatives have been extensively explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1]

This guide focuses on a specific, halogenated derivative: this compound. The introduction of a chlorine atom at the 7-position of the chromone ring is a strategic chemical modification. Halogenation, particularly with chlorine, is a well-established strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[3] The electron-withdrawing nature of chlorine can significantly influence the electronic distribution within the aromatic system, potentially enhancing its biological activity and providing a vector for further chemical elaboration.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides core data on the molecular properties of this compound, details a representative synthetic methodology with mechanistic insights, explores its established and potential therapeutic applications, and outlines future research trajectories.

Section 1: Core Molecular and Physicochemical Properties

Accurate identification and characterization are foundational to any research endeavor. This compound is a solid at room temperature, and its core properties are summarized below. These identifiers are critical for database searches, procurement, and regulatory documentation.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClO₂ | [4] |

| Molecular Weight | 180.59 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | O=C1C2=CC=C(Cl)C=C2OC=C1 | [4] |

| InChI Key | JQQABSXUHNBEPB-UHFFFAOYSA-N | [4] |

| MDL Number | MFCD18450919 | [4] |

| Physical Form | Solid | [4] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 4H-chromen-4-ones can be achieved through various strategies, often starting from substituted 2'-hydroxyacetophenones or salicylic acids.[2][5] A robust and elegant approach involves an intramolecular Wittig reaction, which offers high yields and specificity.[5] This method transforms an O-acylsalicylic acid derivative into the target chromone in a one-pot cyclization process.

Experimental Protocol: Intramolecular Wittig Synthesis of this compound

This protocol is a representative methodology adapted from established principles for chromone synthesis.[5] It outlines the conversion of 4-chloro-2-hydroxybenzoic acid to the target compound.

Step 1: Acylation of 4-chloro-2-hydroxybenzoic acid

-

Suspend 4-chloro-2-hydroxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add acetyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to yield crude 2-acetoxy-4-chlorobenzoic acid.

Causality: This initial acylation step protects the phenolic hydroxyl group and introduces the carbonyl moiety that will ultimately become part of the pyranone ring.

Step 2: Formation of the Acylphosphorane Intermediate

-

Dissolve the crude 2-acetoxy-4-chlorobenzoic acid in anhydrous toluene.

-

Add (trimethylsilyl)methylenetriphenylphosphorane (1.5 equivalents) to the solution.

-

Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The reaction progression can be monitored by the precipitation of triphenylphosphine oxide.

Causality: The highly reactive silylated phosphorane reacts with the carboxylic acid to form an acylphosphorane intermediate. This key step sets the stage for the intramolecular cyclization.

Step 3: Intramolecular Wittig Cyclization

-

Upon formation, the acylphosphorane intermediate spontaneously undergoes an intramolecular Wittig reaction. The ylide attacks the ester carbonyl introduced in Step 1.

-

This cyclization results in the formation of the 4H-chromen-4-one ring system and triphenylphosphine oxide as a byproduct.

Causality: The intramolecular nature of this reaction is highly efficient, driven by the formation of the stable aromatic chromone ring and the thermodynamically stable P=O bond in the triphenylphosphine oxide byproduct.

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature and filter to remove the precipitated triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound via intramolecular Wittig reaction.

Section 3: Biological Significance and Therapeutic Applications

The 4H-chromen-4-one core is a versatile scaffold for engaging with various biological systems. The introduction of the 7-chloro substituent can enhance potency and selectivity, making these derivatives promising candidates for drug development.

Established Activities of the Chromone Scaffold

Research has demonstrated that the chromone family exhibits a wide array of biological effects:

-

Anticancer Activity: Chromone derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6]

-

Antimicrobial Properties: The scaffold shows efficacy against a range of bacterial and fungal pathogens.[6][7] A novel 4H-chromen-4-one derivative from a marine Streptomyces species was found to be highly potent against Bacillus subtilis and exhibited significant cytotoxicity against human colon and prostate cancer cells.[7]

-

Antituberculosis Activity: By modifying related scaffolds, researchers have developed 4H-chromen-4-one derivatives active against both drug-sensitive and multidrug-resistant tuberculosis.[8]

Target-Specific Inhibition: A Case Study in Diabetic Retinopathy

A compelling example of the therapeutic potential of this scaffold comes from the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[9] Diabetic retinopathy is a leading cause of blindness, and ROCKs are implicated in the pathology.

A 2019 study in the Journal of Medicinal Chemistry detailed the discovery of 4H-chromen-4-one derivatives as a new class of selective ROCK inhibitors.[9] The lead compound from this study demonstrated excellent kinase selectivity and was effective in ex vivo models of diabetic retinopathy. It protected retinal neurons from high glucose-induced stress and apoptosis, suppressed improper glial cell proliferation, and promoted the regression of pathological vascularization.[9]

While this study focused on a different derivative, it authoritatively establishes that the 4H-chromen-4-one core is an effective pharmacophore for targeting the ROCK signaling pathway. This provides a strong rationale for investigating this compound and its analogues for this and other kinase-mediated diseases.

Visualization of a Potential Signaling Pathway

Caption: Hypothetical inhibition of the ROCK signaling pathway by a this compound derivative.

Conclusion and Future Directions

This compound is more than a simple chemical entity; it is a strategically designed scaffold with significant potential in medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and the proven biological relevance of its core structure make it an attractive starting point for developing novel therapeutics.

Future research should focus on several key areas:

-

Library Synthesis: Use this compound as a platform to generate a diverse library of derivatives by modifying the 2- and 3-positions of the chromone ring.

-

Target Identification and Validation: While the scaffold is known to interact with kinases like ROCK, broader screening campaigns are needed to identify other high-value targets.

-

In Vivo Efficacy Studies: Promising compounds identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the 7-chloro-chromone core affect biological activity will be crucial for rational drug design and optimization.

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this promising molecular scaffold.

References

-

Patel, R. V., Kumari, P., & Rajani, D. P. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(15), 3563. Available from: [Link]

-

Wang, S., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112061. Available from: [Link]

-

Kumar, D., et al. (2013). (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1431. Available from: [Link]

-

PubChem. 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4H-chromen-4-one. National Center for Biotechnology Information. Available from: [Link]

-

Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. Available from: [Link]

-

PubChem. 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Yilmaz, E. I., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1436–1444. Available from: [Link]

-

Zhao, L., et al. (2019). Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. Journal of Medicinal Chemistry, 62(23), 10691–10710. Available from: [Link]

-

Osorio, E., et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 16(5), e0250529. Available from: [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). Advances in Heterocyclic Chemistry, 138, 111-267. Available from: [Link]

-

Ghorab, M. M., et al. (2004). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their o-b-D-glucosides. Journal of Heterocyclic Chemistry, 41(4), 511-518. Available from: [Link]

-

Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-mining for sulfur and chlorine-containing drugs: an exhaustive survey of structures and sales. Journal of Medicinal Chemistry, 57(7), 2832-2842. Available from: [Link]

-

Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Molbank, 2023(2), M1630. Available from: [Link]

Sources

- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 6. 3-Acetyl-7-chloro-4H-chromen-4-one|Chromenone Research Chemical [benchchem.com]

- 7. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 7-Chloro-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4H-chromen-4-one is a halogenated derivative of the chromone scaffold, a core structure found in many biologically active compounds. Chromones and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a chlorine atom at the 7-position of the chromone ring can significantly influence the molecule's physicochemical properties, such as its melting point and solubility, which in turn can affect its reactivity, formulation, and biological profile. This technical guide provides a detailed overview of the known physical properties of this compound and outlines the standard experimental procedures for their determination, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. These properties dictate the conditions required for its handling, storage, and use in various experimental setups.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range, making it a crucial indicator of purity.

| Compound | Melting Point (°C) |

| This compound | 93-98 °C[1] |

| Chromen-4-one (parent compound) | 55-60 °C[2][3] |

The presence of the chloro-substituent at the 7-position of the chromone ring is expected to influence the crystal lattice energy and intermolecular forces, leading to a different melting point compared to the parent chromen-4-one. The literature value for the melting point of this compound is reported to be in the range of 93-98 °C[1]. In comparison, the parent compound, chromen-4-one, has a melting point of 55-60 °C[2][3]. This increase in melting point for the chlorinated derivative can be attributed to the increased molecular weight and potentially stronger intermolecular interactions due to the presence of the halogen atom.

Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Based on the general principle of "like dissolves like," it can be inferred that this compound, being a moderately polar organic molecule, will exhibit good solubility in polar aprotic and polar protic organic solvents. The presence of the chlorine atom may slightly alter its polarity compared to the parent chromone, potentially affecting its solubility in specific solvents. It is anticipated to have limited solubility in non-polar solvents and very low solubility in water.

For drug development purposes, understanding the aqueous solubility is critical. The low expected aqueous solubility of this compound might necessitate the use of co-solvents or formulation strategies to enhance its bioavailability in biological assays.

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reliability of experimental data, standardized protocols for determining physical properties are essential. The following sections provide detailed methodologies for the determination of the melting point and solubility of this compound.

Melting Point Determination

The determination of a melting point is a fundamental technique in organic chemistry for identifying a compound and assessing its purity. A pure compound will have a sharp melting point range of 1-2°C, while impurities will typically depress the melting point and broaden the range.

This method involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Placing the Capillary in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate can be used to determine an approximate melting point range.

-

Once an approximate range is known, a second, more precise determination should be performed with a fresh sample. Start heating at a rate of about 10-15°C per minute until the temperature is about 20°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

Causality Behind Experimental Choices:

-

Fine Powder: Using a fine powder ensures uniform packing and efficient heat transfer throughout the sample.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it ensures that the temperature of the sample and the thermometer are in equilibrium.

Caption: Workflow for determining the melting point of this compound.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its use in reactions, purifications, and biological assays. A qualitative solubility test can quickly provide information about the polarity and functional groups present in a molecule.

This method involves observing the dissolution of a small, measured amount of the solute in a specific volume of a solvent at a given temperature.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes

-

Analytical balance

Solvents to be Tested (Suggested):

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (non-polar)

-

Hexane (non-polar)

-

Dimethyl sulfoxide (DMSO) (polar, aprotic)

Procedure:

-

Preparation: Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.

-

Recording: Record the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble at room temperature and with heating.

Causality Behind Experimental Choices:

-

Standardized Amounts: Using a fixed amount of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.

-

Vigorous Agitation: Ensures that the entire surface area of the solid is exposed to the solvent, facilitating dissolution.

-

Range of Solvents: Testing a variety of solvents with different polarities provides a comprehensive solubility profile.

Caption: Workflow for the qualitative solubility assessment of this compound.

Conclusion

This technical guide has provided an overview of the key physical properties of this compound, namely its melting point and expected solubility. While a literature melting point is available, specific experimental data on its solubility in various solvents is limited. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters in their own laboratories. A thorough characterization of these physical properties is an indispensable step in the successful development of new therapeutic agents based on the chromone scaffold.

References

-

Solubility of Things. (n.d.). Chromone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10286, Chromone. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Chroman-4-one: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

-

Chemsrc. (2025, August 27). Chromone | CAS#:491-38-3. Retrieved from [Link]

-

Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6372–6384. [Link]

-

Bou-Salah, L., et al. (2011). Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. Molecules, 16(12), 10296-10307. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2(1), 1-10. [Link]

-

Meenakshi, T. G., et al. (2015). (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o580–o581. [Link]

-

Bou-Salah, L., et al. (2011). Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. Molecules, 16(12), 10296-10307. [Link]

-

Bîcu, E., et al. (2011). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 16(9), 7793-7813. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5303336, 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4H-chromen-4-one. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ChemBK. (n.d.). CHROMAN-4-ONE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68110, Chromanone. Retrieved from [Link]

-

Ishikawa, T., & Motohashi, N. (2014). 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde. IUCrData, 1(1), x140001. [Link]

-

Raju, B. C., et al. (2013). Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. European Journal of Medicinal Chemistry, 63, 845-854. [Link]

-

Guha, R. (2010). Organic Solvent Solubility Data Book. Journal of Chemical Information and Modeling, 50(12), 2125–2134. [Link]

-

Kertes, A. S. (Ed.). (1979). SOLUBILITY DATA SERIES. Pergamon Press. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 7-Chloro-4H-chromen-4-one Derivatives

Executive Summary

The 4H-chromen-4-one, or chromone, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds. The strategic modification of this core, particularly through halogenation, has proven to be a powerful tool for modulating biological efficacy. The introduction of a chlorine atom at the 7-position, in particular, leverages its unique electronic and lipophilic properties to enhance molecular interactions with biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 7-Chloro-4H-chromen-4-one derivatives, synthesizing data from preclinical studies to offer researchers and drug development professionals a detailed perspective on their therapeutic potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders.

The Chromone Scaffold and the Significance of 7-Chloro Substitution

The benzo-γ-pyrone structure of the chromone core provides a rigid, planar framework that is amenable to functionalization at multiple positions. This structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The substitution of a chlorine atom at the 7-position of the chromone ring is a critical design element. Chlorine, being an electron-withdrawing group, can significantly alter the electron density distribution across the molecule, influencing its ability to participate in hydrogen bonding and other non-covalent interactions within a target's active site. Furthermore, the lipophilicity imparted by the chloro group can enhance membrane permeability, a crucial factor for oral bioavailability and cellular uptake. This guide will explore how this specific structural motif contributes to a wide spectrum of biological activities.

Anticancer Activity: Targeting Malignant Proliferation

Derivatives of the 7-chloro-chromenone scaffold have demonstrated significant cytotoxic potential against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and interference with key oncogenic signaling pathways.[1]

2.1. Mechanistic Insights

The anticancer effects of chromone derivatives are believed to stem from their ability to inhibit critical enzymes involved in cancer progression, such as topoisomerase and various kinases like BRAF(V600E).[1][2] For instance, certain 4H-chromen-4-one derivatives have shown potent antiproliferative activity against human melanoma (A375) and osteosarcoma (U2OS) cell lines.[2] The presence of the 7-chloro group often enhances this activity, contributing to the overall potency of the molecule.

2.2. Quantitative Data on Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| 4H-Chromen-4-one derivative | Human Colon Carcinoma | EC50 | 9.68 µg/mL | [3] |

| 4H-Chromen-4-one derivative | Human Prostate Adenocarcinoma | EC50 | 9.93 µg/mL | [3] |

| 7-hydroxy-4-phenylchromen-2-one-triazole | Human Gastric Adenocarcinoma (AGS) | IC50 | 2.63 µM | [4] |

2.3. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic potential of a compound. Its principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for a predetermined period (e.g., 24-72 hours).[6]

-

MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours, allowing formazan crystals to form.[5]

-

Solubilization: Add a detergent reagent (e.g., 100 µL of acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using dose-response curve analysis.

2.4. Visualization: Apoptosis Pathway

Caption: Intrinsic apoptosis pathway potentially targeted by chromenone derivatives.

Antimicrobial Activity: Combating Pathogens

The chromone scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives bearing the 7-chloro substituent have shown potent activity against a variety of bacterial and fungal pathogens.

3.1. Mechanistic Insights

The antimicrobial action of these compounds can involve various mechanisms. For example, dithiocarbamate-containing 4H-chromen-4-one derivatives have been shown to cause the rupture or deformation of bacterial cell membranes.[7] This physical disruption of a critical cellular barrier leads to cell death. Other chromone derivatives may act by inhibiting essential microbial enzymes or interfering with biofilm formation.

3.2. Spectrum of Activity

Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. A 4H-chromen-4-one derivative isolated from a marine Streptomyces species was found to be highly potent against Bacillus subtilis and Micrococcus luteus.[3] Additionally, certain derivatives have shown high antimicrobial activity against Staphylococcus pneumoniae.[8]

| Compound Class | Microbial Strain | Activity Metric | Result | Reference |

| 4H-Chromen-4-one derivative | Bacillus subtilis ATCC 6633 | MIC | 0.25 µg/mL | [3] |

| Dithiocarbamate-chromenone (E6) | Xanthomonas axonopodis pv citri | EC50 | 0.11 µg/mL | [7] |

| Dithiocarbamate-chromenone (E14) | Xanthomonas oryzae pv oryzae | EC50 | 1.58 µg/mL | [7] |

3.3. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism overnight and then suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[11]

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth).[12]

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[12]

-

MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

3.4. Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases. Chromone derivatives have emerged as potent anti-inflammatory agents, capable of modulating the signaling pathways that drive inflammatory responses.

4.1. Mechanistic Insights

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By preventing the activation of NF-κB, 7-chloro-chromenone derivatives can effectively suppress the production of these inflammatory mediators.[14][15] Some derivatives also exert their effects by inhibiting the Toll-like receptor 4 (TLR4)/MAPK signaling pathway.[14][15]

4.2. Experimental Protocol: LPS-Induced Cytokine Release Assay

This in vitro assay uses lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, to stimulate an inflammatory response in macrophage cells, such as the RAW 264.7 cell line.[16] The ability of a test compound to inhibit the subsequent release of pro-inflammatory cytokines is then measured.

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 cells in a multi-well plate and allow them to adhere.[17]

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for a short period (e.g., 1 hour).[18]

-

LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and incubate for a specified time (e.g., 18-24 hours).[18][19]

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

4.3. Visualization: NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB pathway by chromenone derivatives.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) necessitates multi-target therapeutic approaches. Chromone derivatives have shown promise in this area due to their ability to address several key pathological factors, including cholinergic deficit, oxidative stress, and neuroinflammation.[20]

5.1. Mechanistic Insights

A key strategy in AD treatment is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[20] Several chromone derivatives have been identified as potent inhibitors of both AChE and butyrylcholinesterase (BChE).[21] The neuroprotective effects are also linked to their antioxidant properties and their ability to reduce neuroinflammation, a process in which the previously discussed NF-κB pathway plays a significant role.[22] Certain chromenone derivatives may also modulate the Notch signaling pathway, which is implicated in neurodegenerative processes.[23]

5.2. Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used, rapid, and simple spectrophotometric assay for measuring cholinesterase activity and screening for its inhibitors.[24][25]

Step-by-Step Methodology:

-

Principle: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically.

-

Reaction Setup: In a 96-well plate, combine a phosphate buffer (pH 8.0), DTNB solution, and the AChE enzyme solution.

-

Inhibitor Addition: Add various concentrations of the test compound (this compound derivative) to the wells and pre-incubate with the enzyme.

-

Initiate Reaction: Add the substrate, acetylthiocholine, to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.[26]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

5.3. Visualization: Multi-Target Approach for Neuroprotection

Caption: Multi-target strategy of chromenone derivatives for neuroprotection.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4H-chromen-4-ones can be achieved through various established methods. A notable approach is the intramolecular Wittig reaction of acylphosphoranes derived from O-acylsalicylic acids, which provides good to excellent yields.[27] Other methods include condensation reactions of 2'-hydroxyacetophenones with various reagents.[28]

The structure-activity relationship (SAR) for this class of compounds is crucial for rational drug design. The 7-chloro substituent consistently plays a key role. Its electron-withdrawing nature and lipophilicity can enhance binding affinity to target proteins and improve cell membrane penetration. Further substitutions on the chromone core, particularly at the 2- and 3-positions, allow for the exploration of a vast chemical space to optimize potency and selectivity for the desired biological activity.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The consistent contribution of the 7-chloro substituent to enhanced potency underscores its importance as a key structural feature.

The self-validating nature of the described protocols—from initial cell viability screens to specific mechanistic assays—provides a robust framework for advancing these compounds through the drug discovery pipeline. Future research should focus on the synthesis of novel analogues to further refine structure-activity relationships, conduct in vivo efficacy and safety studies in relevant animal models, and precisely identify the molecular targets for the most promising lead compounds. The continued exploration of these derivatives holds significant potential for addressing unmet medical needs in oncology, infectious disease, and neurology.

References

-

Animal Health Standards and Guidelines. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved from [Link]

-

Xiao, Y., Yan, Y., Du, J., Feng, X., Zhang, F., Han, X., Hu, Y., & Liu, X. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589–2597. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Retrieved from [Link]

-

SciSpace. (n.d.). advances in - heterocyclic chemistry. Retrieved from [Link]

-

Karakas, D., Etebarian, A., Calapoğlu, M., Sahin, E., & Gunes, H. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anti-cancer agents in medicinal chemistry, 21(14), 1898–1905. Retrieved from [Link]

-

Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. Retrieved from [Link]

-

Xiao, Y., Yan, Y., Du, J., Feng, X., Zhang, F., Han, X., Hu, Y., & Liu, X. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2589–2597. Retrieved from [Link]

-

Fadafan, Z., Emami, S., Safavi, M., Aliabadi, A., Foroumadi, A., & Ardestani, S. K. (2019). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. DARU Journal of Pharmaceutical Sciences, 27(1), 105–115. Retrieved from [Link]

-

EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

-

Giebultowicz, J., Racz, A., & Samaszko-Fiertek, J. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50535. Retrieved from [Link]

-

Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. Retrieved from [Link]

-

Shin, K.-M., Kim, D.-H., Kim, Y. H., Kim, J., & Lee, K.-T. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 23(11), 2843. Retrieved from [Link]

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2649–2659. Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

-

El-Saghier, A. M. M. (2003). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 8(11), 852–862. Retrieved from [Link]

- Google Patents. (n.d.). Chromenone derivatives useful for the treatment of neurodegenerative diseases.

-

Wang, Y., Yang, X., & Zhang, X. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 17(3), 3574–3583. Retrieved from [Link]

-

Reyes-García, E., Martínez-Lozada, Z., Rivera-Islas, J., Herrera-Ruiz, M., Herrera-Meza, S., & Gámez-Montaño, R. (2023). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Molecules, 28(19), 6791. Retrieved from [Link]

-

Wang, Y.-F., Wu, Y.-S., Chen, Y.-J., & Lin, Y.-G. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13915–13923. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, R. H., Al-Salahat, K., Al-Qirim, T., Shattat, G., & Al-Hiari, Y. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. BMC chemistry, 18(1), 53. Retrieved from [Link]

-

Zhang, Y., Shi, Y., Li, P., Wang, K., Ma, Y., Liu, X., & Ling, Y. (2020). Antibacterial Activities of Novel Dithiocarbamate-Containing 4 H-Chromen-4-one Derivatives. Molecules, 25(10), 2419. Retrieved from [Link]

-

Chen, Y., Zhang, J., Wang, H., Liu, J., & Li, H. (2024). Rosamultin alleviates LPS-induced acute kidney injury by promoting autophagy-mediated inhibition of the TLR4/NF-κB signaling pathway. Drug Design, Development and Therapy, 18, 121–134. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Wang, Y., Xu, Y., Zhu, J., & Zhang, G. (2016). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. Anti-cancer agents in medicinal chemistry, 16(10), 1332–1341. Retrieved from [Link]

-

Hummell, D. S., Lochner, A., & Luyendyk, J. P. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Nutrients, 7(12), 10441–10451. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

-

Leuti, A., Fazio, D., Fava, M., & Maccarrone, M. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 11107. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

ResearchGate. (n.d.). MICROBIOLOGICAL ACTIVITY OF DERIVATIVES 4-CHLORO-7- HYDROXY-CHROMEN-2-ONE COMPARE WITH STANDARD DRUGS. Retrieved from [Link]

-

Lee, S.-H., Lee, J.-H., Lee, H.-Y., & Lee, J.-S. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 40(1), 55–65. Retrieved from [Link]

-

Chen, Y.-L., Lin, H.-W., & Hsieh, P.-W. (2023). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. European journal of medicinal chemistry, 258, 115589. Retrieved from [Link]

-

Perković, I., Martin-Kleiner, I., & Kraljević Pavelić, S. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 27(19), 6248. Retrieved from [Link]

-

ACS Publications. (n.d.). One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 7-chloro-4-hydroxy-chromen-2-one and comparison with standard drug. Retrieved from [Link]

-

Basiri, A., Murugaiyah, V., & Osman, H. (2016). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 169–176. Retrieved from [Link]

-

Singh, M., Kaur, M., & Silakari, O. (2017). Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations. Bioorganic & medicinal chemistry letters, 27(24), 5437–5442. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-phenyl-4H-chromen-4-one derivatives (5a–n) with reagents.... Retrieved from [Link]

Sources

- 1. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activities of Novel Dithiocarbamate-Containing 4 H-Chromen-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. EUCAST: MIC Determination [eucast.org]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. selleckchem.com [selleckchem.com]

- 14. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 17. dovepress.com [dovepress.com]

- 18. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]

- 19. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. EP2112145A1 - Chromenone derivatives useful for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 24. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 27. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 28. scispace.com [scispace.com]

The Emerging Therapeutic Potential of Chlorinated Chromones: A Technical Guide for Drug Discovery Professionals

Abstract

The chromone scaffold, a privileged structure in medicinal chemistry, has long been a focal point for the development of novel therapeutic agents. The strategic incorporation of chlorine atoms onto this versatile nucleus has been shown to significantly modulate its physicochemical properties and enhance its biological activity. This technical guide provides an in-depth exploration of the burgeoning field of chlorinated chromones, offering a comprehensive overview of their synthesis, mechanisms of action, and potential therapeutic applications. We delve into their promising anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights and quantitative data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these compounds, presented as self-validating systems to ensure reproducibility and reliability in a research and development setting. Visualized signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex biological processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicine through the exploration of novel chemical entities.

Introduction: The Chromone Scaffold and the Significance of Chlorination

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring and synthetic molecules with a wide array of biological activities.[1] Their rigid, planar structure and synthetic tractability have made them a cornerstone in the design of novel therapeutic agents.[2] The introduction of a chlorine atom into the chromone structure can dramatically alter its electronic and lipophilic character, often leading to enhanced biological potency.[3] This halogenation can improve membrane permeability, enhance binding affinity to target proteins, and influence the metabolic stability of the compound, making chlorinated chromones a particularly attractive class of molecules for drug discovery.

Therapeutic Applications of Chlorinated Chromones

The strategic placement of chlorine atoms on the chromone ring has unlocked a diverse range of therapeutic possibilities. This section will explore the most promising applications, focusing on the underlying mechanisms of action.

Anticancer Activity: Inducing Apoptosis and Oxidative Stress

Chlorinated chromones have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the modulation of cellular redox homeostasis.

Mechanism of Action:

The anticancer effects of many chlorinated chromones are rooted in their ability to trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway. These compounds can induce mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential.[4] This disruption leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioner enzymes of apoptosis.[5]

Furthermore, some chlorinated compounds have been shown to elevate the levels of reactive oxygen species (ROS) within cancer cells. While normal cells have robust antioxidant defense mechanisms, cancer cells often exist in a state of heightened oxidative stress, making them more vulnerable to further ROS induction. This excess ROS can damage cellular components, including DNA, proteins, and lipids, ultimately pushing the cell towards apoptosis.[4] Studies have shown that the cytotoxic properties of certain chlorinated compounds are directly linked to their ability to induce ROS production.[6]

Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates the intrinsic apoptosis pathway, a key mechanism through which chlorinated chromones can exert their anticancer effects.

Caption: Intrinsic apoptosis pathway induced by chlorinated chromones.

Antimicrobial Activity: A Renewed Weapon Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chlorinated chromones have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[7][8]

Structure-Activity Relationship:

Research indicates that the position and number of chlorine substituents on the chromone ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, certain chlorinated chromone derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacterial strains.[7] One study reported that a new chlorinated chromone exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against MRSA.[7][9]

Quantitative Data: Antimicrobial Activity of Chlorinated Chromones

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Chlorinated Chromone 1 | Staphylococcus aureus (MRSA) | 12.5 | [7],[9] |

| 3-bromo-6-chlorochromone | Candida auris | 20 | [8] |

| Chlorinated Chromone 2 | Escherichia coli | 128 | [10] |

| Chlorinated Chromone 3 | Candida albicans | 128 | [11] |

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and certain cancers. Chlorinated chromones are being investigated for their potential to modulate inflammatory responses.

Mechanism of Action:

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some chlorinated compounds have been shown to inhibit NF-κB activity, potentially by preventing the degradation of IκBα.[12] For instance, chlojaponilactone B, a compound with a chlorinated structure, has been demonstrated to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[13]

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of intervention for chlorinated chromones.

Caption: Inhibition of the NF-κB signaling pathway by chlorinated chromones.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate the investigation of chlorinated chromones, this section provides detailed, self-validating protocols for key in vitro assays.

Synthesis of 3-Chlorochromones: A General Protocol

A common method for the synthesis of 3-chlorochromones involves the reaction of a chalcone precursor with a chlorinating agent.[14]

Experimental Workflow: Synthesis of 3-Chlorochromone

Caption: General workflow for the synthesis of 3-chlorochromones.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting chalcone (1 mmol) in a suitable solvent such as polyethylene glycol (PEG)-400 (15 mL).

-

Reagent Addition: Add copper(II) chloride (CuCl₂) (1.0 g) to the solution.

-

Reaction: Reflux the reaction mixture under mild conditions for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Isolation: Filter the resulting solid precipitate and wash it with cold water.

-

Purification: The crude product can be further purified by crystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-chlorochromone.[14]

Self-Validation:

-

Controls: Run a parallel reaction without the chlorinating agent to ensure that the chalcone does not cyclize under the reaction conditions alone.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Purity Assessment: Determine the purity of the synthesized compound using techniques like HPLC or melting point analysis.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16][17]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated chromone (typically in a logarithmic series) for a predetermined exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple forazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15][18]

Self-Validation and Data Interpretation:

-

Controls:

-

Untreated Control: Represents 100% cell viability.

-

Vehicle Control: Ensures that the solvent used to dissolve the compound does not affect cell viability.

-

Blank Control: Contains only media and MTT to measure background absorbance.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability. This value is a key parameter for quantifying the cytotoxic potency of the compound.

Antimicrobial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a standardized method used to determine the susceptibility of bacteria to antimicrobial agents.[2][19][20][21][22]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Lawn Culture: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[2]

-

Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the chlorinated chromone onto the agar surface. Ensure the disks are placed at least 24 mm apart.[2]

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.[19]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[2][20]

Self-Validation and Data Interpretation:

-

Controls:

-

Positive Control: A disk containing a standard antibiotic with known efficacy against the test organism.

-

Negative Control: A blank disk or a disk impregnated with the solvent used to dissolve the chlorinated chromone.

-

-

Interpretation: The diameter of the zone of inhibition is compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to classify the bacterium as susceptible, intermediate, or resistant to the tested compound. A larger zone of inhibition generally indicates greater susceptibility.[2][20]

Measurement of Reactive Oxygen Species (ROS) Production

The production of ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[23][24][25][26][27]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the chlorinated chromone as described in the MTT assay protocol.

-

Probe Loading: After treatment, wash the cells with a suitable buffer (e.g., PBS) and then incubate them with a solution of DCFH-DA (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

Self-Validation and Data Interpretation:

-

Controls:

-

Untreated Control: To establish the basal level of ROS.

-

Positive Control: A known ROS-inducing agent (e.g., hydrogen peroxide) to validate the assay.

-

-

Data Analysis: The increase in fluorescence intensity in the treated cells compared to the untreated control is indicative of an increase in intracellular ROS levels.

Conclusion and Future Perspectives